Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound that belongs to the imidazo[1,2-a]pyrazine class. This compound features a unique molecular structure characterized by the presence of a benzyl group and an aminomethyl substituent, along with a carboxylate functionality. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry and drug development.
This compound can be synthesized through multi-step organic reactions involving various precursors and reagents. The synthesis typically involves the formation of the imidazo[1,2-a]pyrazine core followed by the introduction of functional groups such as benzyl and aminomethyl.
Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is classified as an organic compound and specifically as a nitrogen-containing heterocycle. Its structural complexity and functional diversity make it a subject of interest in organic synthesis and pharmacology.
The synthesis of Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate typically involves several key steps:
The synthetic route may require specific reagents and catalysts to enhance reaction rates and yields. Controlled temperatures and reaction times are also crucial in optimizing the synthesis process.
The molecular formula for Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is . The compound features a complex arrangement of atoms that contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate |
| InChI | InChI=1S/C20H27N3O3/c1-14(2)15(3)19-17(12-24)23-10-9-22(11-18(23)21-19)20(25)26-13-16-7-5-4-6-8-16/h4-8,14-15,24H,9-13H2,1-3H3 |
| InChI Key | XIGMWWPLPGTTMG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO |
Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo several types of chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Specific reagents may be employed based on the desired transformation.
The mechanism of action for Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions that influence various biochemical pathways.
The specific pathways involved depend on the biological system being studied. Research indicates that compounds within this class may exhibit activities related to anti-inflammatory effects or modulation of neurotransmitter systems.
Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate exhibits properties typical of organic compounds with nitrogen heterocycles. These include:
The chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of functional groups such as amines and carboxylic acids.
Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has potential applications in:
This compound's structural diversity allows for further modifications that could enhance its therapeutic potential or selectivity for biological targets.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8